1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one
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Overview
Description
1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazepane ring, a phenyl group, and a chloropropanoyl moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one involves several steps, typically starting with the preparation of 2-chloropropionyl chloride. This intermediate can be synthesized by chlorinating propionyl chloride, followed by hydrolysis . The subsequent steps involve the reaction of 2-chloropropionyl chloride with appropriate amines and other reagents to form the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include lithium aluminium hydride for reductions and potassium hydroxide for dehydrohalogenation. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the synthesis of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound’s chloropropanoyl group can act as an alkylating agent, modifying biological molecules and affecting their function. The diazepane ring and phenyl group contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
1-(2-Chloropropanoyl)-7-phenyl-1,4-diazepan-5-one can be compared with similar compounds such as:
2-Chloropropionic acid: Known for its use in organic synthesis and as a precursor for other chemicals.
2-Chloropropionyl chloride: An intermediate in the synthesis of various compounds.
Chloroacetic acid: Another chlorinated carboxylic acid with similar reactivity. The uniqueness of this compound lies in its combination of functional groups, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloropropanoyl)-7-phenyl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(15)14(19)17-8-7-16-13(18)9-12(17)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQPMKXHNHDYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC(=O)CC1C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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